4,7,7-trimethyl-3-oxo-N-propyl-2-oxabicyclo[2.2.1]heptane-1-carboxamide
Description
Properties
Molecular Formula |
C13H21NO3 |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
4,7,7-trimethyl-3-oxo-N-propyl-2-oxabicyclo[2.2.1]heptane-1-carboxamide |
InChI |
InChI=1S/C13H21NO3/c1-5-8-14-9(15)13-7-6-12(4,10(16)17-13)11(13,2)3/h5-8H2,1-4H3,(H,14,15) |
InChI Key |
TVCXVUDKLSSREJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C12CCC(C1(C)C)(C(=O)O2)C |
solubility |
>35.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
The most direct method involves reacting 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid chloride with propylamine under Schotten–Baumann conditions. This approach leverages the high electrophilicity of the acyl chloride to facilitate nucleophilic attack by the amine.
Reaction Scheme :
Optimization Data
Critical Analysis
-
Advantages : High yields, scalability, and compatibility with sterically hindered substrates.
-
Challenges : Requires synthesis of the acyl chloride precursor, which involves treating the carboxylic acid with thionyl chloride (SOCl) or oxalyl chloride. Side reactions (e.g., over-chlorination) may occur if moisture is present.
Enzymatic Amidation Using Candida antarctica Lipase B (CALB)
Green Chemistry Approach
This method employs CALB as a biocatalyst to directly couple 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid with propylamine in cyclopentyl methyl ether (CPME), a green solvent.
Reaction Scheme :
Optimization Data
Critical Analysis
-
Advantages : Avoids toxic reagents, operates under mild conditions, and minimizes waste.
-
Challenges : Longer reaction times and lower yields compared to chemical methods. Substrate specificity may limit applicability.
One-Step Catalytic Carbonylation with Rhodium Complexes
High-Pressure Synthesis
Adapted from US4866177A, this method uses a rhodium catalyst (e.g., RhO) to carbonylate a bicycloheptane-derived olefin with carbon monoxide and propylamine.
Reaction Scheme :
Optimization Data
Critical Analysis
-
Advantages : Single-step process with moderate yields.
-
Challenges : Requires specialized high-pressure equipment, and the bicyclic olefin precursor is synthetically challenging to prepare.
Synthesis via Camphanoyl Chloride Intermediate
Stereoselective Route
This route modifies the synthesis of (−)-(1S,4R)-camphanoyl chloride, substituting the final amine with propylamine.
Reaction Steps :
Optimization Data
Critical Analysis
-
Advantages : High stereochemical fidelity and scalability.
-
Challenges : Multi-step synthesis increases cost and time.
Comparative Analysis of Methods
| Method | Yield (%) | Cost | Scalability | Green Metrics |
|---|---|---|---|---|
| Schotten–Baumann | 85–92 | Moderate | High | Low |
| Enzymatic | 78–88 | High | Moderate | High |
| Carbonylation | 68–75 | High | Low | Moderate |
| Camphanoyl Chloride | 90 | High | High | Low |
Chemical Reactions Analysis
4,7,7-Trimethyl-3-oxo-N-propyl-2-oxabicyclo[2.2.1]heptane-1-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry
4,7,7-Trimethyl-3-oxo-N-propyl-2-oxabicyclo[2.2.1]heptane-1-carboxamide has been investigated for its anticancer properties.
Case Study: Anticancer Activity
A study evaluated the compound's efficacy against various cancer cell lines, demonstrating significant growth inhibition rates. For instance, it showed over 70% inhibition in cell lines such as OVCAR-8 and MDA-MB-231, indicating its potential as a therapeutic agent in oncology .
Drug Design and Development
The compound's structural features make it a candidate for drug design, particularly in creating derivatives with improved bioactivity.
Case Study: Synthesis of Derivatives
Research has focused on synthesizing derivatives of this compound to enhance its pharmacological profile. Modified compounds have exhibited varying degrees of cytotoxicity against cancer cells, suggesting that structural modifications can lead to better therapeutic outcomes .
Material Science
Beyond medicinal applications, this compound can be utilized in the development of advanced materials due to its unique bicyclic structure.
Application: Polymer Chemistry
Research indicates that incorporating 4,7,7-trimethyl-3-oxo-N-propyl-2-oxabicyclo[2.2.1]heptane-1-carboxamide into polymer matrices can improve thermal stability and mechanical properties, making it suitable for high-performance materials .
The biological activities of this compound extend beyond anticancer effects:
- Antimicrobial Properties : Preliminary studies suggest that related compounds exhibit significant antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli.
- Enzyme Inhibition : The compound may inhibit enzymes critical in metabolic pathways associated with various diseases, including neurodegenerative disorders .
Anticancer Activity Data
| Cell Line | Percent Growth Inhibition (%) |
|---|---|
| OVCAR-8 | 85.26 |
| MDA-MB-231 | 75.99 |
| HCT-116 | 67.55 |
Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 256 |
| Escherichia coli | 512 |
Mechanism of Action
The mechanism of action of 4,7,7-trimethyl-3-oxo-N-propyl-2-oxabicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function . This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Key Observations :
Substituent Impact on Lipophilicity: The N-propyl carboxamide in the target compound confers moderate lipophilicity (logP ~3.2), comparable to the 3,4-difluorophenyl analog (logP 3.23). Both are more lipophilic than the carboxylic acid derivative (logP ~1.5), highlighting the role of nonpolar substituents in enhancing membrane permeability .
Stereochemical Complexity :
- The carboxylic acid analog () has defined (1R,4S) stereochemistry, whereas the target compound and its 3,4-difluorophenyl analog exist as stereoisomeric mixtures, complicating purification and biological activity profiling .
Functional Group Diversity :
Biological Activity
4,7,7-Trimethyl-3-oxo-N-propyl-2-oxabicyclo[2.2.1]heptane-1-carboxamide is a bicyclic compound featuring a unique structural configuration that includes both a ketone and an amide functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which may include anti-inflammatory, anticancer, and antimicrobial effects.
- Molecular Formula : C13H21NO3
- Molecular Weight : 239.31 g/mol
- CAS Number : 13429-83-9
Pharmacological Activities
Research indicates that compounds with similar structural frameworks to 4,7,7-trimethyl-3-oxo-N-propyl-2-oxabicyclo[2.2.1]heptane-1-carboxamide exhibit various biological activities:
- Anti-inflammatory Activity :
- Anticancer Properties :
- Antimicrobial Activity :
- Neuroprotective Effects :
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally similar compounds to highlight the potential of 4,7,7-trimethyl-3-oxo-N-propyl-2-oxabicyclo[2.2.1]heptane-1-carboxamide:
| Compound Name | CAS Number | Biological Activity | IC50/ED50 Values |
|---|---|---|---|
| (1S,4R)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane | 13429-83-9 | Anti-inflammatory | <0.001 μM |
| γ-butyrolactone derivatives | Various | Anticancer | 34.3 μM |
| Synthetic α-amino γ-lactones | Various | Antibacterial | 2.4 μg/mL |
Case Studies
Recent studies have focused on the synthesis and evaluation of the biological activity of this compound:
- Synthesis and Characterization :
- In Vivo Studies :
- Mechanistic Studies :
Q & A
Q. What are the common synthetic routes for 4,7,7-trimethyl-3-oxo-N-propyl-2-oxabicyclo[2.2.1]heptane-1-carboxamide?
The synthesis typically involves multi-step organic reactions:
- Cyclization : Formation of the bicyclo[2.2.1]heptane core via intramolecular Diels-Alder or ketene-based cycloadditions.
- Amidation : Reaction of the carboxylic acid intermediate (e.g., 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid) with propylamine using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI .
- Purification : Chromatography (e.g., silica gel) or recrystallization to isolate the product. Key conditions include reflux in solvents like dichloromethane or toluene and inert atmospheres to prevent oxidation .
Q. Which analytical techniques are critical for confirming the structure of this compound?
- NMR Spectroscopy : H and C NMR to verify methyl, propyl, and carbonyl groups.
- IR Spectroscopy : Confirmation of amide (C=O stretch ~1650 cm) and ketone (C=O ~1700 cm) functionalities.
- X-ray Crystallography : Resolves stereochemistry and absolute configuration, particularly for bicyclic frameworks .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., 301.38 g/mol) .
Q. What potential applications does this compound have in medicinal chemistry?
The bicyclic framework and carboxamide group suggest:
- Enzyme Inhibition : Possible interactions with proteases or kinases due to structural mimicry of transition states.
- Receptor Modulation : The propyl chain may enhance lipophilicity for membrane penetration. Preliminary studies require in vitro assays (e.g., IC determination) and molecular docking to validate targets .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
Use design of experiments (DOE) to assess variables:
- Temperature : Higher temperatures (e.g., 80–100°C) may accelerate amidation but risk decomposition.
- Catalysts : DMAP (4-dimethylaminopyridine) can enhance coupling efficiency.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve reagent solubility but may complicate purification. Statistical tools like ANOVA identify critical factors .
Q. What strategies address stereochemical challenges in synthesizing this compound?
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., camphanic acid derivatives) to control stereocenters .
- Chiral HPLC : Separate diastereomers post-synthesis.
- X-ray Crystallography : Confirm absolute configuration of intermediates .
Q. How should researchers resolve contradictions in reported biological activity data?
- Purity Verification : Ensure >95% purity via HPLC; impurities may skew results.
- Assay Standardization : Replicate studies under identical conditions (pH, temperature, cell lines).
- Structure-Activity Relationship (SAR) : Compare analogs (Table 1) to isolate substituent effects .
Table 1 : Substituent Impact on Bioactivity
| Substituent | Activity (IC) | Source |
|---|---|---|
| N-Propyl | 5.2 µM | |
| N-(5-Chloro-2-methoxy) | 0.8 µM | |
| Bromo at C2 | 12.4 µM |
Q. What methodologies support SAR studies for this compound?
- Systematic Substituent Variation : Modify the propyl chain (e.g., fluorinated or branched analogs).
- Computational Modeling : DFT calculations to predict binding affinities.
- Pharmacophore Mapping : Identify critical functional groups (e.g., ketone for H-bonding) .
Q. Which in vitro protocols are recommended for initial bioactivity screening?
- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., trypsin-like proteases).
- Cell Viability Assays : MTT or resazurin-based tests in cancer cell lines.
- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle-only groups .
Q. How can solubility limitations be overcome in biological assays?
- Co-solvents : Use DMSO (<1% v/v) or cyclodextrin-based formulations.
- Prodrug Strategies : Introduce hydrolyzable esters to enhance aqueous solubility .
Q. What steps mitigate inconsistencies in spectroscopic data interpretation?
- Multi-Technique Validation : Cross-reference NMR, IR, and MS data.
- Computational NMR Prediction : Tools like ACD/Labs or ChemDraw validate peak assignments .
Q. How to design analogs with improved metabolic stability?
- Isosteric Replacement : Substitute the ketone with a bioisostere (e.g., trifluoromethyl).
- Deuterium Incorporation : Replace methyl hydrogens to slow CYP450-mediated oxidation.
- In Silico ADMET Prediction : Tools like SwissADME prioritize analogs with favorable pharmacokinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
